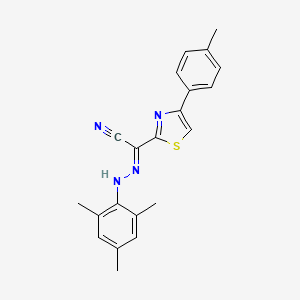
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, also known as FM-BTA-2, is a fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used as a tool for studying various biological processes, such as protein-protein interactions and enzyme activity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds bearing a fluorine atom and thiazole derivatives, including those related to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial activity. The presence of the fluorine atom is essential for enhancing this activity, highlighting the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Fluorinated benzothiazole derivatives, structurally related to the specified compound, have shown potent and selective antitumor properties in vitro against various cancer cell lines, including breast and ovarian cancer cells. These findings are part of the ongoing effort to develop new anticancer agents based on benzothiazole scaffolds, indicating the potential therapeutic applications of these compounds in oncology (Hutchinson et al., 2001).
Anticonvulsant Effects
Research into thiazolidinone derivatives, which share structural motifs with this compound, has explored their application as anticonvulsant agents. These compounds have shown significant activity in models of epileptic seizures, highlighting their potential utility in treating epilepsy and related disorders (Faizi et al., 2017).
Positron Emission Tomography (PET) Imaging
Novel radioligands based on benzothiazole derivatives have been synthesized for PET imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. These compounds, including fluorine-18 labeled analogs, demonstrate the potential for non-invasive imaging of mGluR1, which could be crucial for diagnosing and monitoring neurological diseases (Fujinaga et al., 2012).
Nucleophilic Aroylation
Research has also explored the use of N-heterocyclic carbene (NHC) catalysis for the nucleophilic aroylation of fluorobenzenes, leading to the synthesis of polysubstituted benzophenones. This method, involving compounds structurally similar to this compound, showcases the compound's potential application in organic synthesis and pharmaceutical development (Suzuki et al., 2008).
Wirkmechanismus
Another study mentioned the antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and suggested that these compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, thus inhibiting bacterial cell division and causing bacterial cell death .
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-5-3-6-11(9-10)15(20)18-16-19(2)14-12(17)7-4-8-13(14)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIJMVHPMHDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
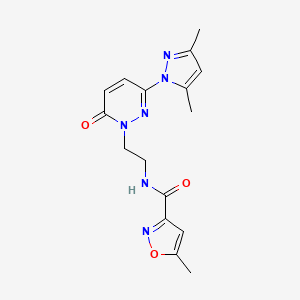
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)


![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)


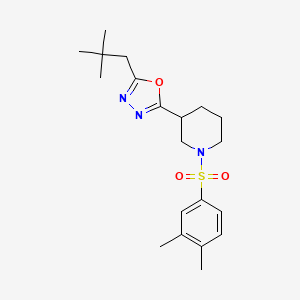
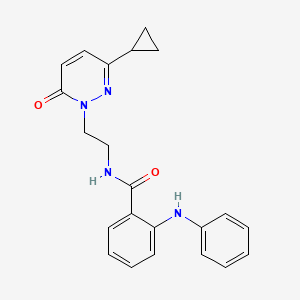
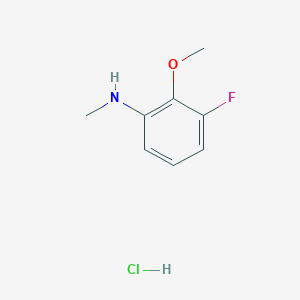
![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)
